![molecular formula C25H25N5O2 B2395661 1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 615273-65-9](/img/structure/B2395661.png)
1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Overview
Description
The compound “1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a complex organic molecule. It is part of a class of compounds known as dipyridopyrimidines . The exact properties and uses of this specific compound are not widely documented in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 441.537 . Other properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
- Results showed that several compounds exhibited superior cytotoxicity, with IC50 values ranging from 45 to 97 nM against MCF-7 and 6 to 99 nM against HCT-116. Moderate activity was observed against HepG-2 cells .
- Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .
- Compound 14, in particular, showed an IC50 value of 0.057 μM against CDK2, outperforming sorafenib (IC50: 0.184 μM) .
Cancer Treatment (CDK2 Inhibition)
Anti-Inflammatory and Analgesic Properties
Enzymatic Inhibition of CDK2/Cyclin A2
Transition Metal-Catalyzed Carbon–Carbon Bond Formation
Safety and Hazards
properties
IUPAC Name |
7-benzyl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-8-7-13-29-22(16)28-23-20(25(29)32)14-19(24(31)27-18-11-5-6-12-18)21(26)30(23)15-17-9-3-2-4-10-17/h2-4,7-10,13-14,18,26H,5-6,11-12,15H2,1H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQAFVNRIKOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NC5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide |
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